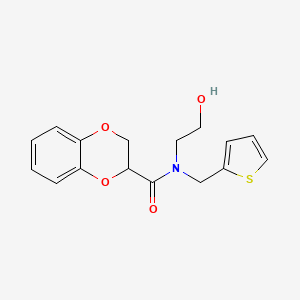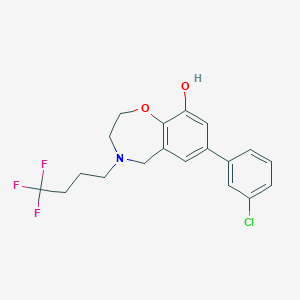![molecular formula C15H19NO4 B5347414 4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid](/img/structure/B5347414.png)
4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid, also known as PP2A inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound acts as an inhibitor of protein phosphatase 2A (PP2A), a critical enzyme involved in regulating cellular signaling pathways.
Mécanisme D'action
4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid inhibitor works by blocking the activity of this compound, which is a critical enzyme involved in regulating cellular signaling pathways. This compound is known to play a role in many cellular processes, including cell growth, proliferation, and survival. By inhibiting this compound, this compound inhibitor can disrupt these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor are complex and depend on the specific disease and cell type being studied. In general, this compound inhibitor has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and reduce the accumulation of toxic proteins in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid inhibitor in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the role of this compound in various diseases and cellular processes. However, one limitation of using this compound inhibitor is that it can have off-target effects on other cellular pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid inhibitor. One area of interest is the development of more potent and selective this compound inhibitors that can be used as therapeutic agents in various diseases. Another area of interest is the identification of biomarkers that can predict the response to this compound inhibitor treatment in different patient populations. Additionally, more research is needed to understand the long-term effects of this compound inhibitor treatment and potential side effects.
Méthodes De Synthèse
The synthesis of 4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid involves several steps, including the reaction of pentyloxyphenylamine with acryloyl chloride to form an intermediate product, which is then treated with potassium carbonate and carbon dioxide to yield the final product.
Applications De Recherche Scientifique
4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound inhibitor has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of this compound, which is known to be dysregulated in many types of cancer. In Alzheimer's disease, this compound inhibitor has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, this compound inhibitor has been shown to protect dopaminergic neurons from degeneration.
Propriétés
IUPAC Name |
(E)-4-oxo-4-(4-pentoxyanilino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-3-4-11-20-13-7-5-12(6-8-13)16-14(17)9-10-15(18)19/h5-10H,2-4,11H2,1H3,(H,16,17)(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRABWHQUHBXTO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5347353.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5347356.png)
![ethyl 1-[2-(4-fluorophenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5347361.png)
![N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide](/img/structure/B5347369.png)
![N-cyclopropyl-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5347377.png)
![N-[5-(aminosulfonyl)-2-ethoxyphenyl]benzamide](/img/structure/B5347385.png)

![8-[(2,5-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5347394.png)
![4-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5347402.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5347422.png)
![methyl 2-(3-hydroxybenzylidene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347428.png)
